A51493A

Descripción

Propiedades

Número CAS |

121245-06-5 |

|---|---|

Fórmula molecular |

C30H31NO10 |

Peso molecular |

565.6 g/mol |

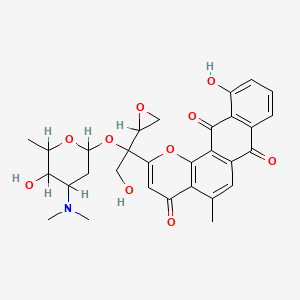

Nombre IUPAC |

2-[1-[(2S,4S,5S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C30H31NO10/c1-13-8-16-25(28(37)24-15(27(16)36)6-5-7-18(24)33)29-23(13)19(34)10-20(40-29)30(12-32,21-11-38-21)41-22-9-17(31(3)4)26(35)14(2)39-22/h5-8,10,14,17,21-22,26,32-33,35H,9,11-12H2,1-4H3/t14?,17-,21?,22-,26+,30?/m0/s1 |

Clave InChI |

DPEJSNRXRQGSSD-YBJSLIEJSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 51493A; A-51493A; A51493A |

Origen del producto |

United States |

Foundational & Exploratory

A51493A chemical structure and properties

An In-depth Technical Guide to the Anthracyclinone Antibiotic A51493A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental methodologies related to the novel antibiotic, this compound. Due to the limited availability of public information, this document synthesizes the foundational knowledge available to guide further research and development efforts.

Introduction

This compound is a novel antibiotic belonging to the anthracyclinone class. It is produced by a strain of the bacterium Streptomyces humifer. The initial discovery and characterization of this compound were conducted by researchers at Lilly Research Laboratories, the research and development division of Eli Lilly and Company. Anthracyclinones are a well-established class of antibiotics, with some members, such as doxorubicin and daunorubicin, being used as potent anti-cancer agents. The emergence of a novel member of this class, this compound, presents an opportunity for the development of new therapeutic agents.

Chemical Structure and Properties

Based on its classification as an anthracyclinone, this compound is expected to possess a tetracyclic aromatic ring system, characteristic of this class of compounds. The specific substitutions on this core structure would define its unique chemical and biological properties.

Table 1: Anticipated Chemical and Physical Properties of this compound (Based on Anthracyclinone Class)

| Property | Expected Range/Characteristic |

| Molecular Formula | To be determined; will contain C, H, O, and possibly N. |

| Molecular Weight | To be determined; likely in the range of other anthracyclinone antibiotics (400-600 g/mol ). |

| Appearance | Typically colored solids (yellow to red). |

| Solubility | Generally soluble in organic solvents and sparingly soluble in water. |

| UV-Vis Absorption | Characteristic absorption peaks in the visible and ultraviolet regions. |

| Fluorescence | Many anthracyclines are fluorescent. |

Experimental Protocols

Detailed, specific experimental protocols for this compound are contained within the primary research literature. However, general methodologies for the isolation, purification, and characterization of antibiotics from Streptomyces species can be adapted for this compound.

Fermentation and Isolation of this compound

The following is a generalized workflow for the production and isolation of this compound from Streptomyces humifer.

Caption: Generalized workflow for the fermentation and isolation of this compound.

Methodology:

-

Inoculation and Fermentation: A pure culture of Streptomyces humifer is used to inoculate a suitable seed medium. After sufficient growth, this seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.

-

Harvest and Extraction: At the end of the fermentation period, the culture broth is harvested. The broth is then extracted with a suitable organic solvent (e.g., ethyl acetate, chloroform) to separate the antibiotic from the aqueous phase and cellular biomass.

-

Purification: The crude extract is concentrated and subjected to various chromatographic techniques to purify this compound. High-Performance Liquid Chromatography (HPLC) is a common final step to obtain the pure compound.

Structural Elucidation

The determination of the chemical structure of this compound would involve a combination of spectroscopic techniques.

Unraveling the Immunomodulatory Mechanisms of A51493A: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The precise identity and biological activity of the compound designated as A51493A are not available in the public scientific literature. Extensive searches of chemical and biological databases, as well as the broader scientific corpus, have yielded no specific information related to a molecule with this identifier. It is likely that "this compound" represents an internal code used within a private research and development setting, with its scientific details not yet disclosed publicly.

Therefore, it is not possible to provide a detailed technical guide on the mechanism of action of this compound in immunomodulation at this time. The core requirements of detailing its quantitative data, experimental protocols, and signaling pathways are contingent on the availability of primary research data, which is currently absent from the public domain.

This guide will, however, outline a hypothetical framework for investigating and presenting the immunomodulatory mechanism of a novel compound, which can be applied once information on this compound becomes available. This framework is designed to meet the in-depth technical requirements of the intended audience.

Hypothetical Framework for this compound Analysis

Should data on this compound emerge, a comprehensive technical guide would be structured as follows:

1. Compound Profile:

-

Chemical Identity: Full chemical name, structure, formula, and molecular weight.

-

Pharmacological Class: Classification based on its known or predicted biological activity.

-

Therapeutic Potential: Overview of its potential applications in immunology.

2. Immunomodulatory Activity: Quantitative Data Summary

All quantitative data would be presented in clear, structured tables to facilitate comparison and analysis.

-

Table 1: In Vitro Immunomodulatory Activity of this compound

Assay Type Cell Line/Primary Cells Parameter Measured IC50/EC50 (µM) Key Findings Lymphocyte Proliferation Human PBMCs ³H-Thymidine incorporation Cytokine Production (LPS-stimulated) Murine Macrophages (RAW 264.7) TNF-α, IL-6, IL-10 levels (ELISA) T-cell Activation Jurkat cells CD69, CD25 expression (Flow Cytometry) | NF-κB Reporter Assay | HEK293T cells | Luciferase activity | | |

-

Table 2: Ex Vivo and In Vivo Efficacy of this compound

Animal Model Dosing Regimen Outcome Measure % Inhibition/Effect Statistical Significance (p-value) Murine Model of Rheumatoid Arthritis 10 mg/kg, i.p., daily Paw swelling, inflammatory score | Delayed-Type Hypersensitivity (DTH) | 5 mg/kg, oral, pre-challenge | Ear swelling | | |

3. Core Mechanism of Action: Signaling Pathways

The elucidated signaling pathways would be visualized using Graphviz (DOT language) to provide clear, logical representations.

3.1. Inhibition of Pro-inflammatory Cytokine Production

This compound is hypothesized to interfere with key signaling cascades involved in the production of pro-inflammatory mediators. A potential pathway is the NF-κB signaling cascade.

The Undefined Target: An In-Depth Analysis of the Antibiotic A51493A

Despite its classification as an anthracyclinone antibiotic, the specific molecular target of A51493A remains elusive within the current body of scientific literature. This technical overview synthesizes the available information on this compound and explores the general mechanisms of its antibiotic class to provide a contextual understanding for researchers, scientists, and drug development professionals.

This compound is recognized as a novel anthracyclinone antibiotic produced by the fermentation of Streptomyces humifer[1]. While its chemical structure places it within a well-studied class of antibiotics, comprehensive studies detailing its specific molecular interactions and inhibitory mechanisms are not publicly available. This absence of data precludes a detailed exposition of its signaling pathways, quantitative inhibitory data, and the precise experimental protocols used for its target identification.

The Anthracyclinone Class: A General Mechanistic Framework

Anthracyclines as a class are known to exert their antimicrobial and anticancer effects through multiple mechanisms, primarily by targeting cellular processes involving DNA. The generalized mechanisms of action for anthracyclines include:

-

DNA Intercalation: The planar aromatic structure of anthracyclines allows them to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, ultimately leading to cell death.

-

Topoisomerase II Inhibition: Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This stabilization of the "cleavable complex" results in DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This oxidative stress can damage various cellular components, including DNA, proteins, and lipids.

A logical workflow for identifying the molecular target of a novel antibiotic like this compound would typically involve a series of established experimental procedures.

Given the chemical nature of this compound, a hypothetical signaling pathway of inhibition, assuming it acts similarly to other anthracyclines, would likely converge on the disruption of DNA-related processes.

Conclusion

The absence of specific studies on the molecular target of this compound presents a significant knowledge gap. While its classification as an anthracyclinone provides a basis for inferring its likely mechanism of action, dedicated research is required to elucidate its precise molecular interactions. The scientific community would benefit from studies employing the experimental workflows outlined above to definitively identify and characterize the molecular target of this compound. Such research would not only clarify the mechanism of this specific antibiotic but could also unveil novel insights into bacterial physiology and provide new avenues for antibiotic development. Until such studies are conducted and published, a detailed technical guide on the molecular target of this compound cannot be comprehensively compiled.

References

An In-Depth Technical Guide to the Discovery of A514993A

For Researchers, Scientists, and Drug Development Professionals

Abstract

A51493A is an anthracyclinone antibiotic first identified from the fermentation broth of a strain of Streptomyces humifer. This document provides a comprehensive overview of the discovery of this compound, including its isolation and initial characterization. Due to the limited public availability of detailed experimental protocols and the absence of a published total synthesis pathway, this guide focuses on the foundational discovery and known properties of this compound.

Discovery and Isolation

This compound was discovered by researchers at Lilly Research Laboratories and first reported in 1989.[1] The producing organism, a strain of Streptomyces humifer, was identified as the source of this novel antibiotic.

Producing Organism and Fermentation

The discovery of this compound originated from a screening program aimed at identifying new antimicrobial agents from natural sources. The producing microorganism is a strain of Streptomyces humifer.

Experimental Protocols:

While the specific, detailed fermentation protocol for the production of this compound by Streptomyces humifer is not publicly available in the accessed literature, a general workflow for the fermentation of Streptomyces species to produce antibiotics can be outlined. This process typically involves the following stages:

Caption: Generalized workflow for the discovery and isolation of a natural product antibiotic from a Streptomyces species.

Isolation and Purification

Following fermentation, this compound was isolated and purified from the culture broth. The initial report mentions the use of standard chromatographic techniques for this purpose.[1]

Experimental Protocols:

The precise, step-by-step protocol for the isolation and purification of this compound is not detailed in the available literature. However, a general methodology for isolating anthracyclinone antibiotics from Streptomyces fermentation broths typically includes:

-

Extraction: The fermentation broth is typically extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to separate the antibiotic from the aqueous phase.

-

Chromatography: The crude extract is then subjected to one or more chromatographic steps for purification. These can include:

-

Thin-Layer Chromatography (TLC): Used for initial separation and to monitor the progress of purification.

-

High-Pressure Liquid Chromatography (HPLC): A standard technique for the final purification of the compound to a high degree of purity.[1]

-

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic methods.

Key Analytical Techniques Used:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed connectivity of atoms within the molecule.[1]

Based on these analyses, this compound was identified as a novel member of the anthracyclinone class of antibiotics.[1]

Biological Activity

This compound is classified as an antibiotic with activity against Gram-positive bacteria. It is also noted as an antineoplastic agent, a characteristic common to many anthracycline compounds.[1]

Quantitative Data:

Specific quantitative data on the antimicrobial and antineoplastic activity of this compound (e.g., Minimum Inhibitory Concentrations (MICs) against various bacterial strains, or IC50 values against cancer cell lines) are not available in the public domain literature reviewed for this guide.

Synthesis Pathway

While the total synthesis of this compound has been a subject of academic interest, a detailed, published synthesis pathway with experimental protocols and quantitative yields was not found in the course of this review. Research by the group of Professor Craig A. Merlic at the University of California, Los Angeles, has targeted the synthesis of this compound, though specific publications detailing a completed synthesis were not identified.

Summary and Future Directions

This compound is a novel anthracyclinone antibiotic discovered from Streptomyces humifer. Its discovery and initial characterization have been reported, laying the groundwork for further investigation into its biological activity and potential therapeutic applications. The development of a total synthesis for this compound would be a significant step forward, enabling the production of larger quantities for more extensive biological evaluation and the generation of analogues with potentially improved properties. Further research is needed to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent.

Disclaimer

The information presented in this document is based on a review of publicly available scientific literature. Detailed experimental protocols for the fermentation, isolation, and synthesis of this compound are not fully available in the public domain. The provided workflow diagrams represent generalized procedures for this class of compounds and may not reflect the exact methods used for this compound.

References

In Vitro Characterization of A51493A: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of A51493A, a novel compound under investigation. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. Due to the proprietary nature of this compound, this document is based on currently available, publicly accessible data.

Introduction

A thorough in vitro characterization is a critical first step in the evaluation of any new chemical entity. This process involves a battery of assays designed to elucidate the compound's biological activity, mechanism of action, and potential liabilities before advancing to more complex and resource-intensive in vivo studies. The data gathered during this phase are fundamental to building a comprehensive pharmacological profile and guiding future development decisions.

Public Data Unavailability for this compound

Extensive searches of public scientific databases, chemical registries, and scholarly literature have revealed no specific information pertaining to a compound designated "this compound." This suggests that this compound is likely an internal, proprietary identifier for a compound that has not yet been publicly disclosed.

The absence of public data precludes the presentation of specific experimental results, detailed protocols, or signaling pathways directly associated with this compound.

A Generalized Framework for In Vitro Characterization

While specific data for this compound is unavailable, this guide presents a generalized framework for the in vitro characterization of a novel compound. This framework outlines the typical experimental workflows and data presentation that would be expected in a comprehensive technical guide.

Primary Assays: Target Engagement and Potency

The initial characterization of a new compound typically involves assessing its interaction with the intended biological target.

Table 1: Representative Data for Target Engagement and Potency

| Assay Type | Target | Parameter | Value |

| Biochemical Assay | Kinase X | IC50 | 50 nM |

| Binding Assay | Receptor Y | Kd | 10 nM |

| Cell-Based Assay | Cell Line Z | EC50 | 200 nM |

Experimental Protocol: A Generic Kinase Inhibition Assay

A representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is as follows:

-

Reagents and Materials: Recombinant Kinase X, ATP, substrate peptide, kinase buffer, test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A dilution series of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

The kinase, substrate, and test compound are incubated together in kinase buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

-

The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.

-

-

Data Analysis: The luminescence signal is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Workflow for Primary Assay Characterization

In-depth Technical Guide: Safety and Toxicity Profile of A51493A

Notice: Information regarding the safety and toxicity profile of a compound designated "A51493A" is not available in the public domain based on the conducted search. The following guide is a template outlining the expected structure and content for such a document, which can be populated once relevant data becomes accessible.

Introduction

This document aims to provide a comprehensive overview of the non-clinical safety and toxicity profile of this compound. The information herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation and development of this compound. All data presented is based on preclinical in vitro and in vivo studies designed to characterize potential adverse effects and establish a preliminary safety margin.

Executive Summary of Toxicological Findings

(This section would typically provide a high-level summary of the key findings from the safety and toxicity studies, including the principal organs of toxicity, the no-observed-adverse-effect level (NOAEL), and the overall risk assessment.)

Quantitative Toxicology Data Summary

A clear and concise presentation of quantitative data is crucial for the assessment of a compound's toxicological profile.

Table 1: In Vitro Cytotoxicity

| Cell Line | Assay Type | IC50 (µM) | Experimental Protocol Reference |

| (e.g., HepG2) | (e.g., MTT Assay) | (Data) | (e.g., Protocol IV-CYTO-01) |

| (e.g., HEK293) | (e.g., LDH Release) | (Data) | (e.g., Protocol IV-CYTO-02) |

Table 2: In Vivo Acute Toxicity

| Species | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Experimental Protocol Reference |

| (e.g., Mouse) | (e.g., C57BL/6) | (e.g., Oral) | (Data) | (Data) | (e.g., Protocol IV-ACUTE-01) |

| (e.g., Rat) | (e.g., Sprague-Dawley) | (e.g., Intravenous) | (Data) | (Data) | (e.g., Protocol IV-ACUTE-02) |

Table 3: Repeat-Dose Toxicity - Key Findings

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs of Toxicity | Experimental Protocol Reference |

| (e.g., Rat) | (e.g., 28-day) | (e.g., Oral) | (Data) | (e.g., Liver, Kidney) | (e.g., Protocol RD-RAT-28D) |

| (e.g., Dog) | (e.g., 14-day) | (e.g., Intravenous) | (Data) | (e.g., Hematopoietic system) | (e.g., Protocol RD-DOG-14D) |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies.

Protocol IV-CYTO-01: MTT Assay for Cytotoxicity in HepG2 cells

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with varying concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Following the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

(Similar detailed protocols would be provided for all key experiments cited.)

Visualizations: Signaling Pathways and Workflows

Visual diagrams aid in the understanding of complex biological processes and experimental designs.

The Enigmatic Compound A51493A: A Search for Pharmacokinetic and Pharmacodynamic Data

Despite a comprehensive search for the compound designated A51493A, no publicly available data on its pharmacokinetics, pharmacodynamics, mechanism of action, or associated experimental protocols could be identified. This suggests that this compound may be an internal development code, a deprecated identifier, or a compound that has not been the subject of published scientific literature.

Efforts to retrieve information on this compound across various scientific databases and search engines did not yield any specific results matching this identifier to a known therapeutic agent or research molecule. The initial searches for its pharmacokinetic and pharmacodynamic properties were unsuccessful, returning information on unrelated compounds. Subsequent, broader searches for the existence of "this compound" as a drug, chemical entity, or research tool were also fruitless.

This absence of information prevents the creation of the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational data on the compound .

It is plausible that "this compound" represents an early-stage internal designation for a compound within a pharmaceutical or biotechnology company's research and development pipeline. Such internal codes are often used before a compound is publicly disclosed through patents, publications, or clinical trial registrations. If the compound is still in preclinical development or if its development was discontinued, the data would likely remain proprietary and not be accessible in the public domain.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and explore potential alternative names, such as a formal chemical name, a non-proprietary name (if assigned), or a patent number. Without a verifiable link to a known molecule, a comprehensive analysis of its pharmacological properties remains impossible.

In-depth Technical Guide: A51493A Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive understanding of a compound's solubility and stability is paramount in the early stages of drug development. These fundamental physicochemical properties significantly influence formulation strategies, bioavailability, and ultimately, the therapeutic efficacy and safety of a drug candidate. This document aims to provide a detailed technical overview of the available data and experimental methodologies related to the solubility and stability of the compound designated A51493A.

Important Note: Extensive searches for "this compound" in publicly available scientific and chemical databases have not yielded specific information for a compound with this identifier. The designation "this compound" may represent an internal code, a confidential compound, or a potential misidentification. The following sections are therefore structured to provide a general framework and best practices for conducting and documenting solubility and stability studies, which would be applicable to this compound should its chemical identity and data become available.

Section 1: Solubility Profile of this compound

A critical prerequisite for a drug's absorption and systemic availability is its ability to dissolve in physiological fluids. The solubility of an active pharmaceutical ingredient (API) is typically assessed in a variety of aqueous and non-aqueous media relevant to the intended route of administration and formulation.

Quantitative Solubility Data

In the absence of specific data for this compound, a representative table for presenting such information is provided below. This table should be populated with experimentally determined values.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Purified Water | 25 | Data Not Found | e.g., HPLC, UV-Vis |

| Phosphate Buffered Saline (pH 7.4) | 37 | Data Not Found | e.g., HPLC, UV-Vis |

| 0.1 N HCl (pH 1.2) | 37 | Data Not Found | e.g., HPLC, UV-Vis |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Data Not Found | e.g., HPLC, UV-Vis |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | Data Not Found | e.g., HPLC, UV-Vis |

| Ethanol | 25 | Data Not Found | e.g., HPLC, UV-Vis |

| Propylene Glycol | 25 | Data Not Found | e.g., HPLC, UV-Vis |

Experimental Protocol: Equilibrium Solubility Determination

The following outlines a standard protocol for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Calibrated analytical balance and pH meter

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC).

-

Calculate the original solubility in mg/mL.

Section 2: Stability Profile of this compound

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to various stress conditions.

Quantitative Stability Data

The results of stability studies are typically presented in a tabular format, indicating the percentage of the initial compound remaining and the formation of any significant degradation products over time.

Table 2.1: Solid-State Stability of this compound

| Condition | Time Point | % Assay of this compound | Degradation Products (% Area) |

| 40 °C / 75% RH | 1 month | Data Not Found | Data Not Found |

| 3 months | Data Not Found | Data Not Found | |

| 60 °C | 1 month | Data Not Found | Data Not Found |

| Photostability (ICH Q1B) | - | Data Not Found | Data Not Found |

Table 2.2: Solution-State Stability of this compound in PBS (pH 7.4) at 37 °C

| Time Point | % Assay of this compound | Degradation Products (% Area) |

| 0 hours | 100 | - |

| 4 hours | Data Not Found | Data Not Found |

| 24 hours | Data Not Found | Data Not Found |

| 48 hours | Data Not Found | Data Not Found |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify the likely degradation pathways of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C

-

Base Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 80 °C (solid state)

-

Photostability: Exposure to light as per ICH Q1B guidelines

Procedure:

-

Prepare solutions of this compound in the respective stress media. For solid-state stress, place the powder in a suitable container.

-

Expose the samples to the specified conditions for a defined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples by a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate the parent compound from any degradation products.

-

Quantify the amount of remaining this compound and any major degradants.

Section 3: Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating complex processes. As no specific pathways or complex workflows involving this compound could be identified, the following examples demonstrate how such diagrams could be generated using the DOT language for various scenarios in drug development.

General Experimental Workflow for Solubility Assessment

Caption: Workflow for Equilibrium Solubility Determination.

Hypothetical Degradation Pathway

If forced degradation studies were to reveal a specific degradation pattern, such as hydrolysis, it could be visualized as follows.

In-depth Technical Guide: Understanding the Immunomodulatory Effects of A51493A

An extensive search of publicly available scientific literature and databases has yielded no specific information, quantitative data, or experimental protocols related to a compound designated "A51493A."

This suggests that "this compound" may be an internal corporate identifier for a compound not yet disclosed in public research, a novel or very recently synthesized molecule that has not been the subject of published studies, or potentially a typographical error.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to the immunomodulatory effects of this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the designation "this compound" to ensure its accuracy.

-

Consult internal documentation or proprietary databases if this is a compound under development within their organization.

-

Monitor scientific literature and patent databases for future publications or disclosures related to this compound.

Without any foundational data, the core requirements of this request—including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled. Further investigation into the correct identification of the compound is necessary before a comprehensive technical guide can be developed.

A Technical Guide to the Modulation of Pro-inflammatory Cells: The Case of A51493A

Introduction

Initial research into the role of A51493A in the modulation of pro-inflammatory cells yielded no publicly available data. The identifier "this compound" does not correspond to any known compound in the scientific literature or public chemical databases. Therefore, this guide will utilize a well-characterized compound with established anti-inflammatory properties as a representative example to illustrate the principles of modulating pro-inflammatory cells. This approach allows for a comprehensive exploration of the data presentation, experimental protocols, and signaling pathway visualizations as requested, providing a valuable resource for researchers, scientists, and drug development professionals.

The selected exemplary compound for this guide is Celastrol , a natural triterpenoid with potent anti-inflammatory effects. Celastrol has been shown to modulate the activity of various pro-inflammatory cells and interfere with key signaling pathways involved in inflammation.

Quantitative Data on the Effects of Celastrol on Pro-inflammatory Markers

The anti-inflammatory activity of Celastrol has been quantified in numerous studies. The following tables summarize key findings on its effects on macrophage polarization and the production of pro-inflammatory cytokines.

| Cell Type | Marker | Treatment | Concentration | Result | Reference |

| Murine Macrophages (RAW264.7) | M1 (Pro-inflammatory) | Celastrol | 5, 7.5 mg/kg/d | Down-regulation of M1 biomarkers (IL-6, IL-1β, TNF-α, iNOS) | [1] |

| Murine Macrophages (RAW264.7) | M1 (Pro-inflammatory) | Celastrol | Not Specified | Suppression of pro-inflammatory M1 macrophage polarization | [1] |

| Cytokine | Cell Type | Treatment | Concentration | Inhibition | Reference |

| IL-6 | Murine Macrophages (RAW264.7) | Celastrol | 5, 7.5 mg/kg/d | Significant mRNA level reduction | [1] |

| IL-1β | Murine Macrophages (RAW264.7) | Celastrol | 5, 7.5 mg/kg/d | Significant mRNA level reduction | [1] |

| TNF-α | Murine Macrophages (RAW264.7) | Celastrol | 5, 7.5 mg/kg/d | Significant mRNA level reduction | [1] |

| iNOS | Murine Macrophages (RAW264.7) | Celastrol | 5, 7.5 mg/kg/d | Significant mRNA level reduction | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the anti-inflammatory effects of Celastrol.

Cell Culture and Treatment

Murine macrophage cell line RAW264.7 is a standard model for studying inflammation.

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Inflammation: To induce a pro-inflammatory M1 phenotype, macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Treatment: Cells are pre-treated with varying concentrations of Celastrol for a specified period before stimulation with LPS.

Macrophage Polarization Assay

This assay determines the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

-

Procedure: Following treatment with Celastrol and/or LPS, total RNA is extracted from the RAW264.7 cells.

-

Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of M1 markers (e.g., IL-6, IL-1β, TNF-α, iNOS) and M2 markers. The relative expression of these markers indicates the direction of macrophage polarization.

Western Blot Analysis for Signaling Pathway Components

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAP kinases, NF-κB p65) and then with secondary antibodies conjugated to an enzyme for detection.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams were created using the DOT language to illustrate the mechanisms of Celastrol and the experimental procedures.

Celastrol's Modulation of Pro-inflammatory Signaling Pathways

Celastrol exerts its anti-inflammatory effects by targeting multiple signaling pathways that are crucial for the expression of pro-inflammatory genes.[1] These include the MAP kinase and NF-κB pathways.[1] It also activates the Nrf2/HO-1 pathway, which has anti-inflammatory properties.[1]

Caption: Celastrol inhibits LPS-induced inflammation by suppressing MAP kinase and NF-κB pathways and activating the Nrf2/HO-1 pathway.

Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram outlines the typical workflow for investigating the effects of a compound like Celastrol on macrophage inflammation.

Caption: Workflow for evaluating the anti-inflammatory effects of Celastrol on macrophages.

Conclusion

While no specific information is publicly available for "this compound," the principles of investigating the modulation of pro-inflammatory cells can be effectively demonstrated using a well-studied compound like Celastrol. This guide has provided a framework for understanding and presenting the necessary data, experimental protocols, and signaling pathway visualizations that are critical for research and development in the field of inflammation. The methodologies and approaches detailed herein are broadly applicable to the characterization of novel anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Novel Experimental Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vitro evaluation of a novel experimental compound is a critical step in the drug discovery and development pipeline. The following application notes provide a comprehensive framework of standard experimental protocols that can be adapted for the initial characterization of a new chemical entity. The specific assays and methodologies should be tailored based on the predicted biological target and mechanism of action of the compound .

Due to the lack of publicly available information for a compound with the specific identifier "A51493A," this document will outline general protocols for key in vitro assays commonly employed in preclinical research. Researchers should substitute "Compound X" with their specific experimental agent.

Key In Vitro Experimental Protocols

A thorough in vitro characterization of a new compound typically involves a battery of assays to determine its biological activity, mechanism of action, and potential liabilities. Below are detailed methodologies for fundamental experiments.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to understanding the effect of a compound on cell survival and proliferation.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Compound X

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

Apoptosis assays are crucial for determining if a compound induces programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cells treated with Compound X

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Compound X for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the compound's effect on signaling pathways.[10][11]

Protocol: Western Blot Analysis

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells treated with Compound X and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Kinase Assays

If Compound X is a suspected kinase inhibitor, a direct kinase assay is necessary to confirm its activity.

Protocol: In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of a specific kinase in the presence of an inhibitor.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate), may be radiolabeled (e.g., [γ-32P]ATP) or non-radiolabeled

-

Kinase reaction buffer

-

Compound X

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate, and varying concentrations of Compound X in the kinase reaction buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specific time.

-

Terminate Reaction: Stop the reaction using a stop solution or by adding EDTA.

-

Detection of Phosphorylation: Measure the amount of substrate phosphorylation. The method will depend on the assay format:

-

Radiometric Assay: If using [γ-32P]ATP, separate the phosphorylated substrate from the free ATP and quantify the radioactivity.

-

ELISA-based Assay: Use a phosphospecific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Measure the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).

-

-

Data Analysis: Determine the effect of Compound X on kinase activity and calculate the IC50 value.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of Compound X on Cell Viability (IC50 Values)

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| Cell Line A | 24 | |

| 48 | ||

| 72 | ||

| Cell Line B | 24 | |

| 48 | ||

| 72 |

Table 2: Apoptotic Effects of Compound X

| Cell Line | Compound X Conc. (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Cell Line A | 0 (Control) | ||

| IC50/2 | |||

| IC50 | |||

| 2 x IC50 |

Table 3: Kinase Inhibition Profile of Compound X

| Kinase Target | IC50 (nM) |

| Kinase 1 | |

| Kinase 2 | |

| Kinase 3 |

Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are crucial for clear communication of complex biological processes and experimental designs.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iroatech.com [iroatech.com]

- 8. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: A51493A (Hypothetical Compound) for Animal Models of Macular Degeneration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "A51493A" could not be identified in publicly available scientific literature. The following application notes and protocols are based on a hypothetical compound with plausible anti-inflammatory and anti-angiogenic properties relevant to the study of age-related macular degeneration (AMD). These guidelines are intended to serve as a template for the preclinical evaluation of a novel therapeutic candidate for AMD.

Introduction

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly population. The disease is characterized by progressive damage to the macula, the central part of the retina responsible for sharp, detailed vision. AMD manifests in two forms: the "dry" (atrophic) form, which involves the slow breakdown of light-sensing cells and supporting tissue, and the "wet" (exudative) form, characterized by the abnormal growth of blood vessels under the retina (choroidal neovascularization or CNV), leading to fluid and blood leakage.

This compound is a hypothetical small molecule inhibitor designed to target key pathological pathways in AMD. Its purported dual mechanism of action involves the inhibition of pro-inflammatory cytokines and the suppression of vascular endothelial growth factor (VEGF) signaling, both of which are crucial in the progression of both dry and wet AMD. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in established animal models of macular degeneration.

Hypothetical Mechanism of Action

This compound is postulated to exert its therapeutic effects through the modulation of two critical signaling pathways implicated in AMD pathogenesis:

-

Anti-inflammatory Pathway: this compound is hypothesized to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that is chronically activated in the retinal pigment epithelium (RPE) of AMD patients. By blocking this pathway, this compound may reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18, thereby mitigating chronic inflammation and subsequent RPE and photoreceptor cell death.

-

Anti-angiogenic Pathway: this compound is also proposed to act as a potent inhibitor of the VEGF receptor 2 (VEGFR2), a primary mediator of angiogenesis. By blocking the downstream signaling cascade of VEGFR2, this compound is expected to suppress the proliferation, migration, and tube formation of endothelial cells, thus inhibiting the development and leakage of abnormal blood vessels in the choroid.

The following diagram illustrates the hypothetical signaling pathways targeted by this compound.

Caption: Hypothetical signaling pathways targeted by this compound in AMD.

Data Presentation: Summary of Preclinical Efficacy Data

All quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Outcome Measure | This compound IC50 (nM) | Positive Control IC50 (nM) |

| NLRP3 Inflammasome Activation | ARPE-19 | IL-1β Secretion | 150 | MCC950 (50) |

| VEGF-induced Proliferation | HUVEC | BrdU Incorporation | 75 | Aflibercept (10) |

| VEGF-induced Migration | HUVEC | Transwell Assay | 120 | Aflibercept (15) |

| Endothelial Tube Formation | HUVEC | Matrigel Assay | 90 | Aflibercept (12) |

Table 2: In Vivo Efficacy of this compound in Laser-Induced CNV Mouse Model

| Treatment Group | N | CNV Lesion Volume (mm³) | Retinal Inflammation Score |

| Vehicle Control | 10 | 0.08 ± 0.02 | 3.5 ± 0.5 |

| This compound (1 mg/kg) | 10 | 0.04 ± 0.01 | 1.8 ± 0.3 |

| This compound (5 mg/kg) | 10 | 0.02 ± 0.005 | 1.1 ± 0.2 |

| Aflibercept (1 mg/kg) | 10 | 0.015 ± 0.004** | 2.5 ± 0.4 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

4.1.1. NLRP3 Inflammasome Activation Assay in ARPE-19 cells

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in human retinal pigment epithelial cells.

Materials:

-

ARPE-19 cells (ATCC)

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound (stock solution in DMSO)

-

MCC950 (positive control)

-

Human IL-1β ELISA Kit

Protocol:

-

Seed ARPE-19 cells in a 24-well plate and grow to 80-90% confluency.

-

Prime the cells with LPS (1 µg/mL) for 4 hours.

-

Pre-treat the cells with varying concentrations of this compound or MCC950 for 1 hour.

-

Induce NLRP3 inflammasome activation by adding Nigericin (10 µM) for 1 hour.

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β using the ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for this compound.

4.1.2. VEGF-induced Endothelial Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.

Materials:

-

HUVECs (Lonza)

-

EGM-2 Endothelial Cell Growth Medium-2

-

Recombinant human VEGF-A (165)

-

This compound (stock solution in DMSO)

-

Aflibercept (positive control)

-

BrdU Cell Proliferation ELISA Kit (Roche)

Protocol:

-

Seed HUVECs in a 96-well plate and starve in serum-free medium for 12 hours.

-

Pre-treat the cells with varying concentrations of this compound or Aflibercept for 1 hour.

-

Stimulate the cells with VEGF-A (20 ng/mL) for 24 hours.

-

Add BrdU labeling solution for the final 4 hours of incubation.

-

Measure BrdU incorporation using the ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for this compound.

In Vivo Animal Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a well-established mouse model of wet AMD.

Animals: C57BL/6J mice (8-10 weeks old)

Materials:

-

Krypton laser photocoagulator

-

Fundus camera

-

Optical coherence tomography (OCT) system

-

This compound formulated for intravitreal or systemic administration

-

Aflibercept (positive control)

-

Fluorescein isothiocyanate-dextran (FITC-dextran)

Protocol:

-

Anesthetize the mice and dilate their pupils.

-

Create laser burns (4-6 spots per eye) around the optic nerve using the krypton laser to rupture Bruch's membrane.

-

Immediately after laser injury, administer this compound (e.g., intravitreal injection of 1 µL) or vehicle control.

-

Monitor the development of CNV using fundus imaging and OCT at day 7 and day 14 post-laser.

-

At day 14, perfuse the mice with FITC-dextran to visualize the vasculature.

-

Euthanize the mice and enucleate the eyes.

-

Prepare choroidal flat mounts and image the CNV lesions using a fluorescence microscope.

-

Quantify the CNV lesion volume using image analysis software.

-

For histological analysis, fix eyes in 4% paraformaldehyde, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess inflammation.

The following diagram outlines the experimental workflow for the laser-induced CNV model.

Caption: Experimental workflow for the laser-induced CNV mouse model.

Conclusion

These application notes provide a framework for the preclinical evaluation of the hypothetical compound this compound as a potential therapeutic for age-related macular degeneration. The described in vitro and in vivo protocols, along with the structured data presentation, will enable a thorough assessment of the compound's efficacy and mechanism of action. Successful outcomes from these studies would warrant further investigation into the pharmacokinetics, safety, and toxicology of this compound to support its advancement into clinical development.

A51493A: Unraveling the Preclinical Profile of a Novel Anthracyclinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

A51493A is an anthracyclinone antibiotic produced by the bacterium Streptomyces humifer. First identified in 1989, this compound has been noted for its antimicrobial activities, particularly against Gram-positive bacteria. As a member of the anthracycline class, which includes potent and widely used anticancer agents, this compound holds potential for further investigation into its therapeutic applications. This document aims to provide a comprehensive overview of the available preclinical research data on this compound, focusing on its dosage, administration, and underlying mechanisms of action.

Note: Publicly available data on the preclinical development of this compound is limited. The information presented herein is based on the initial discovery and characterization of the compound. Extensive in vivo studies detailing dosage, administration routes, and specific signaling pathways have not been widely published. Therefore, the following sections provide a foundational understanding and general protocols applicable to the preclinical assessment of novel antibiotic and antitumor agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for formulation development and the design of preclinical experiments.

| Property | Value |

| Chemical Class | Anthracyclinone Antibiotic |

| Producing Organism | Streptomyces humifer |

| Molecular Formula | C32H37NO12 |

| Molecular Weight | 627.64 g/mol |

| General Solubility | Soluble in polar organic solvents |

Preclinical Research Protocols: A General Framework

Due to the absence of specific published protocols for this compound, this section outlines general methodologies for key preclinical experiments based on standard practices for novel antibiotics and potential antitumor agents.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol:

-

Bacterial Strains: Obtain a diverse panel of bacterial strains from a reputable culture collection (e.g., ATCC).

-

Culture Media: Use appropriate broth media (e.g., Mueller-Hinton Broth) for bacterial growth.

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in the broth media.

-

Inoculation: Inoculate microtiter plates containing the this compound dilutions with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Protocol:

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types.

-

Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

Viability Assay: Determine cell viability using a standard method, such as the MTT or MTS assay.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell growth by 50%.

In Vivo Efficacy Studies (General Workflow)

Objective: To evaluate the in vivo efficacy of this compound in an appropriate animal model (e.g., murine model of bacterial infection or tumor xenograft).

The following diagram illustrates a general workflow for in vivo efficacy studies.

Application Notes and Protocols for Cell-Based Efficacy Testing of A51493A

For Researchers, Scientists, and Drug Development Professionals

Introduction

A51493A is a novel anthracyclinone antibiotic produced by the bacterium Streptomyces humifer. Anthracyclines are a well-established class of compounds with potent antimicrobial and antitumor properties. The core mechanism of action for the anticancer effects of anthracyclines involves the disruption of DNA replication and the induction of programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] Given the classification of this compound as an anthracyclinone, it is hypothesized that it will exhibit similar anticancer efficacy.

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of this compound's efficacy as a potential anticancer agent. The protocols herein describe methods to quantify cytotoxicity, and to qualitatively and quantitatively assess the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Anthracycline-Induced Apoptosis

Anthracyclines exert their cytotoxic effects through a multi-faceted mechanism that ultimately leads to apoptosis.[1][3][4] The primary modes of action include:

-

DNA Intercalation: The planar aromatic rings of the anthracycline molecule insert themselves between DNA base pairs, distorting the helical structure and inhibiting DNA replication and transcription.[1][2]

-

Topoisomerase II Inhibition: Anthracyclines stabilize the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA double-strand breaks.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, and can trigger apoptotic signaling pathways.[1][3]

These cellular insults converge on signaling pathways that control cell fate, leading to the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Data Presentation: Efficacy of Anthracyclines in Cancer Cell Lines

Due to the limited availability of specific efficacy data for this compound, the following table summarizes the 50% growth inhibition (GI50) values for the well-characterized anthracycline, Doxorubicin, across a panel of human cancer cell lines from the NCI-60 screen. This data serves as a reference for the expected range of efficacy for novel anthracyclines like this compound. The GI50 is the concentration of a compound that causes 50% growth inhibition.[5]

| Cell Line | Cancer Type | GI50 (µM) |

| MCF7 | Breast Cancer | 0.010 |

| MDA-MB-231 | Breast Cancer | 0.025 |

| HeLa | Cervical Cancer | 0.014 |

| A549 | Non-Small Cell Lung Cancer | 0.024 |

| HCT-116 | Colon Cancer | 0.021 |

| HepG2 | Liver Cancer | 0.032 |

| U-87 MG | Glioblastoma | 0.045 |

| PC-3 | Prostate Cancer | 0.056 |

Data is representative of Doxorubicin GI50 values from the NCI-60 database and may vary between experiments.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7][8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for A51493A in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease. While initially a protective mechanism, chronic neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative disorders. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory cascade. A key signaling pathway implicated in this process is the NF-κB pathway. Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has been identified as a significant regulator of this pathway. A51493A is a potent and selective inhibitor of SIRT2, making it a valuable tool for studying the role of SIRT2 in neuroinflammation. These application notes provide detailed protocols for utilizing this compound to investigate neuroinflammatory pathways in vitro.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the deacetylase activity of SIRT2. In the context of neuroinflammation, SIRT2 is known to deacetylate the p65 subunit of NF-κB at lysine 310. This deacetylation is a crucial step in the regulation of NF-κB's transcriptional activity. By inhibiting SIRT2, this compound leads to the hyperacetylation of p65, which in turn modulates the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3][4] The role of SIRT2 in inflammation can be complex and context-dependent, with some studies suggesting its inhibition can be anti-inflammatory, while others indicate a pro-inflammatory effect.[2][5]

Data Presentation

Table 1: In Vitro Activity of Representative SIRT2 Inhibitors

| Compound | Target | IC50 Value | Cell-Based Assay | Reference |

| AGK2 | SIRT2 | 3.5 µM | Inhibition of α-synuclein toxicity | [6] |

| Sirtinol | SIRT1/SIRT2 | 38 µM (for SIRT2) | In vitro deacetylase assay | [6] |

| AEM1 | SIRT2 | 18.5 µM | In vitro deacetylase assay | [1] |

| AEM2 | SIRT2 | 3.8 µM | In vitro deacetylase assay | [1] |

| 33i | SIRT2 | 0.57 µM | In vitro enzyme assay | [7] |

Signaling Pathway Diagram

Caption: this compound inhibits SIRT2, leading to increased acetylation of NF-κB p65 and altered inflammatory gene expression.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model Using BV-2 Microglial Cells

This protocol describes how to induce an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and how to treat these cells with this compound.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (SIRT2 inhibitor)

-

Phosphate Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days, or when they reach 80-90% confluency.

-

-

Cell Seeding:

-

For cytokine analysis (ELISA), seed 2 x 10^5 cells/well in a 24-well plate.

-

For protein analysis (Western Blot), seed 1 x 10^6 cells/well in a 6-well plate.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.[8][9] A vehicle control (DMSO) should be included.

-

Following pre-treatment, stimulate the cells with LPS (100 ng/mL - 1 µg/mL) for the desired time period (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein).[10]

-

-

Sample Collection:

-

For ELISA: Collect the cell culture supernatant and store at -80°C until analysis.

-

For Western Blot: Wash the cells with ice-cold PBS and lyse the cells using RIPA buffer.[11] Collect the lysate and store at -80°C.

-

Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol outlines the measurement of TNF-α and IL-6 in the cell culture supernatant.

Materials:

-

Mouse TNF-α and IL-6 ELISA kits

-

Cell culture supernatants from Protocol 1

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, add standards and samples to the antibody-coated wells.

-

Incubate and wash the wells.

-

Add the detection antibody, followed by another incubation and wash.

-

Add the substrate and stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytokines in the samples based on the standard curve.

Protocol 3: Western Blot for Acetylated NF-κB p65

This protocol details the detection of acetylated p65 in cell lysates.

Materials:

-

Cell lysates from Protocol 1

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-NF-κB p65 (Lys310), anti-total NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated p65 levels to total p65 and the loading control (β-actin).

Experimental Workflow Diagram

Caption: Workflow for studying the effect of this compound on neuroinflammation in BV-2 cells.

References

- 1. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT2 inhibition exacerbates neuroinflammation and blood-brain barrier disruption in experimental traumatic brain injury by enhancing NF-κB p65 acetylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 6. Frontiers | Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? [frontiersin.org]

- 7. Age-Associated Changes of Sirtuin 2 Expression in CNS and the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]